molecular formula C22H25N3O B4765470 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B4765470
M. Wt: 347.5 g/mol
InChI Key: QIROEDBJBNRWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, also known as PPOP, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood, but it is believed to involve the interaction with specific cellular targets. 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are involved in inflammation and cancer progression. 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects
3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various diseases. 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has also been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to inhibit the replication of certain viruses, including HIV and HSV-1.

Advantages and Limitations for Lab Experiments

3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to be stable under various conditions and can be easily modified to incorporate different functional groups. However, 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine also has some limitations, including its limited solubility in water and its potential to interact with other cellular targets, which may affect its specificity and selectivity.

Future Directions

There are several future directions for the study of 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine. One potential application is the development of 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine-based materials for biomedical applications, such as drug delivery and tissue engineering. Another direction is the investigation of the mechanism of action of 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine and its interaction with specific cellular targets. Additionally, the development of 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine analogs with improved properties and specificity may lead to the discovery of new therapeutic agents for various diseases.

Scientific Research Applications

3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields, including materials science, medicinal chemistry, and biology. In materials science, 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been used as a building block for the synthesis of functionalized polymers and dendrimers. In medicinal chemistry, 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In biology, 3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied as a fluorescent probe for imaging of cells and tissues.

properties

IUPAC Name

5-[4-(4-propylcyclohexyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-2-4-16-6-8-17(9-7-16)18-10-12-19(13-11-18)22-24-21(25-26-22)20-5-3-14-23-15-20/h3,5,10-17H,2,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIROEDBJBNRWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Propylcyclohexyl)phenyl]-3-pyridin-3-yl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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